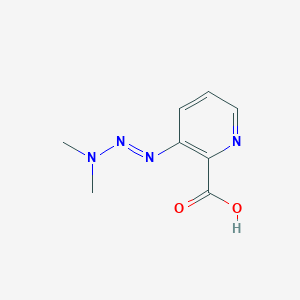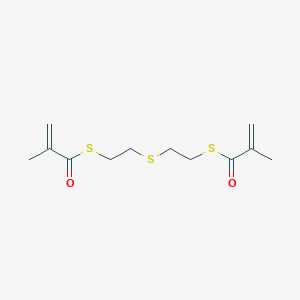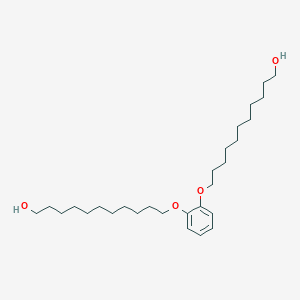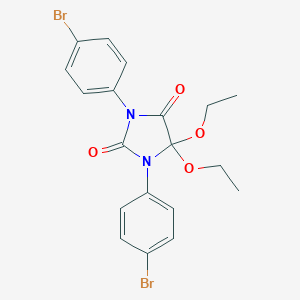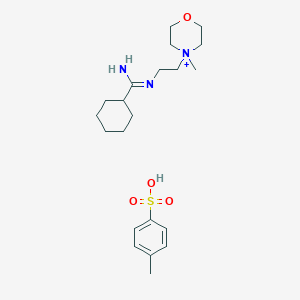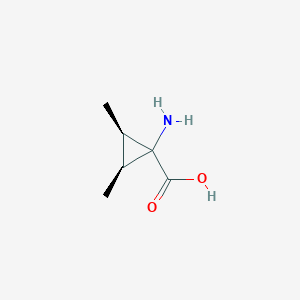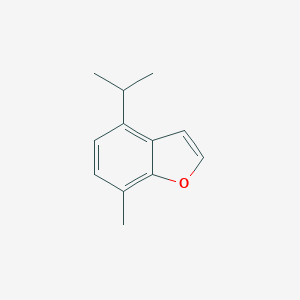
4-Isopropyl-7-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-7-methylbenzofuran, commonly known as Ipomoeassin F, is a natural compound extracted from the seeds of the tropical plant, Ipomoea pes-caprae. It belongs to the benzofuran family and has gained significant attention due to its unique chemical structure and biological properties. Ipomoeassin F has shown potential as a novel anticancer agent, and its synthesis and mechanism of action have been the subject of extensive scientific research.
Mechanism of Action
Ipomoeassin F inhibits protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), a protein involved in the initiation of protein synthesis. It binds to the RNA helicase domain of eIF4A, preventing its interaction with RNA and inhibiting protein synthesis. This mechanism of action is unique and has been found to be effective against cancer cells that have developed resistance to other anticancer agents.
Biochemical and Physiological Effects:
Ipomoeassin F has been found to exhibit potent cytotoxicity against cancer cells, inducing cell death through the inhibition of protein synthesis. It has also been shown to have anti-inflammatory properties and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. These effects make Ipomoeassin F a promising candidate for the development of novel anticancer agents.
Advantages and Limitations for Lab Experiments
The advantages of using Ipomoeassin F in lab experiments include its potent cytotoxicity against cancer cells, unique mechanism of action, and potential for the development of novel anticancer agents. However, its complex structure and challenging synthesis may pose limitations in its study and potential application.
Future Directions
May include the development of more efficient synthetic methods, the study of its pharmacokinetics and toxicity, and the exploration of its potential in combination with other anticancer agents. The use of Ipomoeassin F in the treatment of other diseases, such as inflammatory disorders, may also be an area of future study.
Synthesis Methods
The synthesis of Ipomoeassin F involves several steps, including the isolation of the natural compound from the seeds of Ipomoea pes-caprae, purification, and structural elucidation. The total synthesis of Ipomoeassin F has also been achieved through a multi-step process involving the use of various reagents and catalysts. The synthesis of Ipomoeassin F is challenging due to its complex structure, but the development of efficient synthetic methods has facilitated its study and potential application.
Scientific Research Applications
Ipomoeassin F has been the subject of extensive scientific research due to its potential as a novel anticancer agent. Studies have shown that Ipomoeassin F exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce cell death through a unique mechanism that involves the inhibition of protein synthesis. This mechanism of action is distinct from other anticancer agents, making Ipomoeassin F a promising candidate for further study and potential clinical application.
properties
CAS RN |
116496-19-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-methyl-4-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)12-11(10)6-7-13-12/h4-8H,1-3H3 |
InChI Key |
KLHQEMIPNPBHHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
synonyms |
Benzofuran, 7-methyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



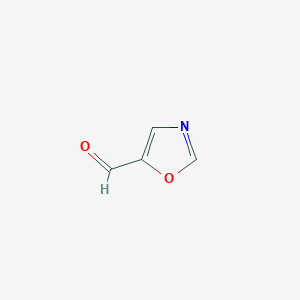
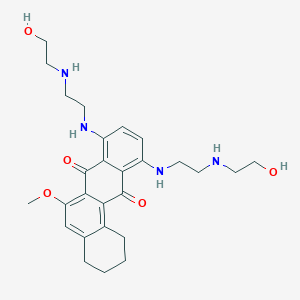
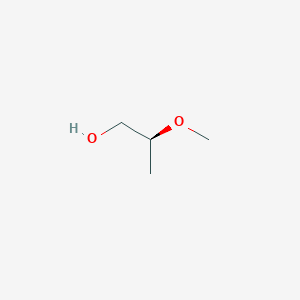
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)
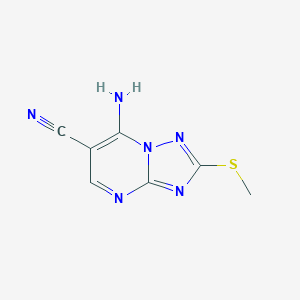
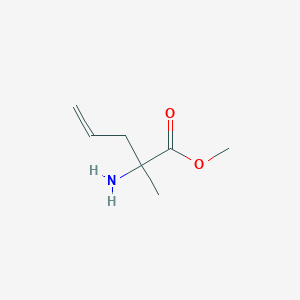
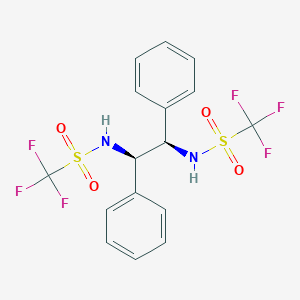
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
